Benzeneacetaldehyde, 2-azido-
Description
Historical Development of Research on Aromatic Azides and Aldehyde Functional Groups
The journey into the world of aromatic azides began in 1864 when Peter Griess first synthesized phenyl azide (B81097). researchgate.net This discovery opened the door to a new class of compounds with unique reactivity. The early 20th century saw significant advancements with the work of Theodor Curtius on the rearrangement of acyl azides, now known as the Curtius rearrangement, and later, Rolf Huisgen's extensive studies on 1,3-dipolar cycloaddition reactions of azides. researchgate.net For a considerable period, the inherent instability of many organic azides led to a degree of caution among chemists. researchgate.net
Concurrently, the aldehyde functional group, characterized by the R−CH=O structure, has been a central figure in organic chemistry for well over a century. nih.gov Its reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack, has been extensively studied and exploited in a vast array of chemical transformations. nih.govresearchgate.net
The convergence of these two functional groups on a single aromatic ring, as seen in Benzeneacetaldehyde, 2-azido- , represents a more contemporary area of investigation. The initial focus of aromatic azide chemistry was often on their use as precursors to amines or in rearrangement reactions. However, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), dramatically revitalized interest in azides, showcasing their utility in forming stable triazole linkages under mild conditions. researchgate.net This has spurred chemists to explore the synthesis and reactivity of molecules like Benzeneacetaldehyde, 2-azido- , which combine the rich chemistry of both the azide and aldehyde functionalities.
Significance of Azido-Aldehyde Functionalization in Contemporary Organic Chemistry
The presence of both an azido (B1232118) and an aldehyde group on a benzeneacetaldehyde framework imparts a dual reactivity that is highly valuable in modern organic synthesis and chemical biology. This functionalization allows for orthogonal chemical transformations, where each functional group can be reacted selectively without affecting the other.
The azide group is a versatile functional group with several key applications:
Click Chemistry: As a quintessential "click" handle, the azide group readily participates in CuAAC reactions with terminal alkynes to form 1,2,3-triazoles. This reaction is known for its high efficiency, selectivity, and biocompatibility. researchgate.net
Bioorthogonal Chemistry: The azide's ability to react selectively in complex biological environments without interfering with native biochemical processes makes it a powerful tool for labeling and tracking biomolecules. wisc.eduunina.it
Staudinger Ligation: The reaction of azides with phosphines to form aza-ylides, which can then be trapped by an electrophile, is another important bioorthogonal reaction.
Precursor to Amines: The azide group can be readily reduced to a primary amine, providing a masked amine functionality.
The aldehyde group, on the other hand, is a classic electrophilic center that can undergo a wide range of transformations:
Nucleophilic Addition: Aldehydes readily react with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and heteroatomic nucleophiles (e.g., amines, alcohols), to form a diverse array of products. nih.govresearchgate.net
Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide is a powerful method for the synthesis of alkenes.
Reductive Amination: Aldehydes can be converted into amines through reaction with an amine followed by reduction of the resulting imine.
Oxidation: Aldehydes can be easily oxidized to carboxylic acids. chemistrystudent.comlibretexts.org
The combination of these two functional groups in Benzeneacetaldehyde, 2-azido- creates a powerful building block for the synthesis of complex molecules, including heterocycles, peptidomimetics, and bioconjugates. The ortho-disposition of the azido and acetaldehyde (B116499) moieties also opens up the possibility of intramolecular reactions, leading to the formation of novel cyclic structures.
Overview of Key Research Areas and Methodological Challenges Pertaining to Benzeneacetaldehyde, 2-azido-
Research into Benzeneacetaldehyde, 2-azido- and related compounds is primarily focused on harnessing its unique reactivity for the synthesis of novel chemical entities. Key areas of investigation include:
Synthesis of Heterocyclic Scaffolds: The intramolecular reaction between the azide and the aldehyde group, or derivatives thereof, is a promising route to various nitrogen-containing heterocycles. For instance, intramolecular Schmidt reactions of azido aldehydes can yield lactams or formamides, depending on the reaction conditions and the structure of the substrate. researchgate.netnih.gov The proximity of the two functional groups in Benzeneacetaldehyde, 2-azido- could facilitate such cyclizations.
Development of Bioorthogonal Probes: The dual functionality allows for the design of sophisticated probes for chemical biology. The aldehyde could be used to attach the molecule to a biomolecule, while the azide provides a handle for subsequent "click" modification with a reporter group (e.g., a fluorophore).
Multicomponent Reactions: The reactivity of both the azide and aldehyde groups can be exploited in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy.
Despite its synthetic potential, the study of Benzeneacetaldehyde, 2-azido- is not without its challenges:
Synthesis: The synthesis of Benzeneacetaldehyde, 2-azido- itself can be challenging. Potential routes, such as the oxidation of 2-(2-azidophenyl)ethanol or the reduction of 2-azidobenzyl cyanide, require careful control of reaction conditions to avoid unwanted side reactions involving the sensitive functional groups. prepchem.comwikipedia.org For example, the oxidation of the precursor alcohol must be mild enough to prevent over-oxidation to the carboxylic acid or reaction with the azide. chemguide.co.ukorganic-chemistry.orgwikipedia.org Similarly, the reduction of the corresponding nitrile must be selective for the nitrile group without affecting the azide. researchgate.netorganic-chemistry.org
Stability: The presence of the electron-withdrawing aldehyde group in close proximity to the azide may influence the stability of the azide group. Some ortho-azidocarbonyl compounds have been observed to undergo spontaneous cyclization to form 2,1-benzisoxazoles with the loss of nitrogen gas. wikipedia.org
Reactivity Control: The selective reaction of one functional group in the presence of the other requires careful choice of reagents and reaction conditions. For example, many reducing agents that can reduce an aldehyde will also reduce an azide.
Scope and Contributions of Research on Benzeneacetaldehyde, 2-azido- to Fundamental Chemical Principles
The study of Benzeneacetaldehyde, 2-azido- contributes to our understanding of several fundamental chemical principles:
Intramolecular Catalysis and Reactions: The close proximity of the azide and aldehyde groups provides a model system for studying intramolecular interactions and reactions. The potential for intramolecular cyclization highlights the principle of proximity-driven reactivity.
Orthogonal Chemistry: This molecule is an excellent example of a bifunctional compound that can be used to illustrate the concept of orthogonal protection and deprotection strategies, as well as orthogonal reactivity in sequential synthetic steps.
Reaction Mechanisms: Investigating the reactions of Benzeneacetaldehyde, 2-azido- , such as its potential intramolecular Schmidt reaction, provides valuable insights into the mechanisms of complex organic transformations. Understanding the factors that control the outcome of such reactions (e.g., ring size, electronics, and steric effects) is crucial for the rational design of new synthetic methods.
Structure-Reactivity Relationships: By systematically modifying the structure of Benzeneacetaldehyde, 2-azido- and studying the effect on its reactivity, chemists can gain a deeper understanding of structure-reactivity relationships. This knowledge is essential for predicting the behavior of other complex organic molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
78480-05-4 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(2-azidophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-11-10-8-4-2-1-3-7(8)5-6-12/h1-4,6H,5H2 |
InChI Key |
ZKUTUMFPGQQWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzeneacetaldehyde, 2 Azido and Its Precursors
Chemo- and Regioselective Synthesis of the 2-Azido-Benzeneacetaldehyde Scaffold
The precise installation of the azido (B1232118) and acetaldehyde (B116499) functionalities onto a benzene (B151609) ring is crucial for the successful synthesis of 2-azido-benzeneacetaldehyde. This section details various methodologies developed to achieve this with high selectivity.
Installation of the Azido Group onto Phenylacetaldehyde (B1677652) Derivatives
Direct azidation of the aromatic ring of phenylacetaldehyde derivatives presents a primary route to the target molecule. A common strategy involves the diazotization of an amino-substituted precursor followed by reaction with an azide (B81097) source. For instance, aromatic amines can be converted to their corresponding arenediazonium tosylates, which then react with sodium azide in water at room temperature to yield the aryl azide. organic-chemistry.org This method is advantageous as it avoids the need for metal catalysis and often provides a clean product. organic-chemistry.org
Another approach involves the copper(II)-catalyzed conversion of organoboron compounds, such as boronic acids or esters, into the corresponding aryl azides. organic-chemistry.org This method complements existing procedures and is particularly useful for preparing precursors for copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions. organic-chemistry.org
The following table summarizes key aspects of these azidation methods:
| Method | Precursor | Reagents | Key Features | Reference |
| Diazotization-Azidation | Aromatic Amine | p-TsOH, Sodium Azide | Metal-free, clean reaction | organic-chemistry.org |
| Copper-Catalyzed Azidation | Organoboron Compound | Copper(II) catalyst, Azide source | Complements other methods | organic-chemistry.org |
Strategies for Introducing the Acetaldehyde Moiety onto Azido-Substituted Aromatics
Once the azido group is in place on the aromatic ring, the next critical step is the introduction of the acetaldehyde functionality. Various synthetic strategies can be employed to achieve this transformation.
One common approach involves the oxidation of a corresponding 2-azidophenylethanol. This oxidation can be carried out using a variety of oxidizing agents to afford the desired aldehyde. Another strategy is the reduction of a more oxidized precursor, such as a 2-azidophenylacetic acid or its ester derivative.
Furthermore, formylation reactions on a suitable 2-azido-substituted aromatic precursor can directly introduce the aldehyde group. The choice of method often depends on the availability of starting materials and the compatibility of the functional groups present in the molecule.
Multicomponent and Cascade Reactions Leading to the Core Structure
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.comnih.gov Cascade reactions, which involve a sequence of intramolecular transformations, can also be employed to construct the 2-azido-benzeneacetaldehyde scaffold.
For example, a multicomponent reaction could potentially be designed to bring together an azide-containing aromatic component, a two-carbon aldehyde equivalent, and other necessary reactants in a single synthetic operation. mdpi.comnih.gov The development of such MCRs is an active area of research aimed at improving synthetic efficiency. nih.gov Similarly, a cascade reaction could be initiated on a suitably functionalized precursor that undergoes a series of transformations to generate the target structure.
Green Chemistry Principles and Sustainable Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. numberanalytics.comijbpas.com This includes the use of catalytic systems, solvent-free conditions, and atom-economical methodologies.
Catalytic Systems for Efficient Formation
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. numberanalytics.comresearchgate.net In the context of synthesizing 2-azido-benzeneacetaldehyde and its precursors, catalysts can play a significant role.
For instance, the use of solid superacid catalysts like sulfated zirconia has been shown to be effective in condensation reactions, which could be adapted for steps in the synthesis of the target molecule. researchgate.net Photocatalysis, often in combination with metal catalysts like copper, has also emerged as a powerful tool for various organic transformations, including the formation of α-amino nitriles from 2-azadienes, which shares some structural motifs with the target compound. nih.gov
The following table highlights some catalytic systems with potential applications in the synthesis:
| Catalyst Type | Example | Potential Application | Reference |
| Solid Superacid | Sulfated Zirconia | Condensation reactions | researchgate.net |
| Dual Photoredox/Copper | N/A | Radical carbocyanation | nih.gov |
Solvent-Free and Atom-Economical Methodologies
Minimizing or eliminating the use of hazardous solvents is a key goal of green chemistry. ijbpas.com Solvent-free reaction conditions, often achieved through techniques like grinding reactants together, can lead to cleaner reactions and reduced waste. rsc.orgresearchgate.net
The Claisen-Schmidt reaction, a condensation reaction between an aldehyde and a ketone, can be performed under solvent-free conditions using a mortar and pestle, often with high yields. rsc.orgresearchgate.net Such methodologies could be adapted for certain steps in the synthesis of 2-azido-benzeneacetaldehyde.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important principle of green chemistry. sphinxsai.com Multicomponent reactions are inherently atom-economical as they combine multiple reactants into a single product with minimal byproduct formation. nih.gov Designing synthetic routes that maximize atom economy is crucial for sustainable chemical manufacturing. sphinxsai.com
Derivatization and Functionalization of Benzeneacetaldehyde, 2-Azido-
The presence of two distinct and reactive functional groups—an aldehyde and an azide—within the same molecule presents both a challenge and an opportunity for synthetic chemists. The development of selective modification techniques is crucial for harnessing the full potential of Benzeneacetaldehyde, 2-azido- as a building block in the synthesis of more complex molecules.
Selective Modification of the Aldehyde Functionality
The aldehyde group in Benzeneacetaldehyde, 2-azido- is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductions, and oxidations. However, the presence of the potentially reactive azido group necessitates careful selection of reaction conditions to ensure chemoselectivity. A significant challenge lies in performing nucleophilic additions to the aldehyde without simultaneously affecting the azido moiety.
Recent research has demonstrated that the protection of the azido group as a phosphazide (B1677712) allows for the selective transformation of the aldehyde. This strategy involves the reaction of the azide with a suitable phosphine (B1218219), such as di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), to form a stable phosphazide intermediate. This protected form is resilient to various nucleophilic reagents, enabling a broad scope of reactions at the aldehyde position.
For instance, after protection of the azido group, the aldehyde can undergo Grignard reactions with various organomagnesium halides or reactions with organolithium reagents to introduce new carbon-carbon bonds, leading to the formation of secondary alcohols. Subsequent deprotection of the phosphazide, often achieved by treatment with elemental sulfur, regenerates the azido group, yielding the desired 2-azido-substituted alcohol. This methodology provides a robust pathway for the elaboration of the carbon skeleton while preserving the valuable azido functionality for further transformations.
| Reagent Class | Example Reagent | Product Type |
| Organomagnesium Halides | Phenylmagnesium Bromide | 2-azido-α-phenylbenzeneethanol |
| Organolithium Reagents | n-Butyllithium | 1-(2-azidophenyl)hexan-2-ol |
| Reducing Agents (post-protection) | Lithium Aluminum Hydride (LAH) | 2-(2-azidophenyl)ethanol |
Preparation of Chiral Variants and Enantioselective Syntheses
The synthesis of enantiomerically pure forms of Benzeneacetaldehyde, 2-azido- and its derivatives is of significant interest for applications in medicinal chemistry and materials science. While direct enantioselective synthesis of the parent compound is not widely reported, several modern organocatalytic methods for the α-functionalization of aldehydes can be envisaged for the preparation of its chiral variants.
One powerful strategy involves the use of chiral secondary amine catalysts, such as proline and its derivatives, to activate aldehydes towards enantioselective α-functionalization through enamine catalysis. This approach could be adapted for the enantioselective introduction of the azido group at the α-position of a suitable aldehyde precursor.
Furthermore, the enantioselective α-amination of aldehydes using azodicarboxylates as the nitrogen source, promoted by chiral organocatalysts, presents a viable route to chiral α-amino aldehydes, which could be precursors to chiral α-azido aldehydes. For example, an organocatalytic α-amination of a suitable phenylacetaldehyde derivative, followed by conversion of the resulting amine to an azide, could provide a pathway to the desired chiral product.
Another promising avenue is the enantioselective α-alkylation of aldehydes using photoredox catalysis combined with organocatalysis. This dual catalytic system can generate radical intermediates that add to the enamine of the aldehyde in a highly stereocontrolled manner. While not yet reported for this specific molecule, this methodology offers a powerful tool for the synthesis of a wide range of chiral α-substituted aldehydes.
| Catalytic System | Reaction Type | Potential Chiral Product |
| Chiral Secondary Amine (e.g., Proline derivative) | Enantioselective α-Azidation (with an electrophilic azide source) | (R)- or (S)-Benzeneacetaldehyde, 2-azido- |
| Chiral Amine Organocatalyst | Enantioselective α-Amination (with azodicarboxylates) | Chiral α-amino aldehyde precursor |
| Photoredox/Organocatalysis | Enantioselective α-Alkylation | Chiral α-alkylated 2-azidophenylacetaldehyde |
Elucidation of Reactivity and Mechanistic Pathways of Benzeneacetaldehyde, 2 Azido
Reactivity of the Aldehyde Moiety
The aldehyde group in 2-azidophenylacetaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and carbon-carbon bond-forming reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org
The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. pressbooks.publibretexts.org The resulting tetrahedral intermediate can then be protonated to yield an alcohol. pressbooks.publibretexts.org The stereochemical outcome of this addition can result in a racemic mixture of enantiomers if the two substituents on the carbonyl carbon are different, as the trigonal planar nature of the starting material allows for attack from either face. libretexts.orglibretexts.org
Table 1: General Nucleophilic Addition to an Aldehyde
| Step | Description |
| 1 | A nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com |
| 2 | The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org |
| 3 | The alkoxide intermediate is protonated by an acid source to form an alcohol. pressbooks.publibretexts.org |
Data compiled from multiple sources. masterorganicchemistry.compressbooks.publibretexts.org
Oxidations and Reductions of the Aldehyde Group
The aldehyde group of 2-azidophenylacetaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation-reduction (redox) reactions involve the transfer of electrons between species. libretexts.orgyoutube.com Oxidation is the loss of electrons, while reduction is the gain of electrons. youtube.com
Common oxidizing agents can convert the aldehyde to the corresponding carboxylic acid. Conversely, reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. A notable method for the reduction of aldehydes and ketones to alkanes is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a base at high temperatures. libretexts.org
Table 2: Oxidation States in Aldehyde Transformations
| Transformation | Change in Oxidation State of Carbonyl Carbon |
| Aldehyde to Carboxylic Acid | Increase |
| Aldehyde to Primary Alcohol | Decrease |
Data compiled from multiple sources. youtube.comyoutube.com
It is important to note that the azide (B81097) group is sensitive to certain reducing conditions, which could lead to its transformation. researchgate.net Therefore, chemoselective reduction methods may be necessary to selectively transform the aldehyde without affecting the azide.
Aldol (B89426) Condensations and Related Carbon-Carbon Bond Forming Reactions
Aldol condensations are powerful carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. wikipedia.orgkhanacademy.org The reaction proceeds in two stages: an initial aldol addition to form a β-hydroxy aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.com
In the context of 2-azidophenylacetaldehyde, it can act as the electrophilic partner in a crossed aldol condensation. A crossed aldol condensation occurs between two different carbonyl compounds. ucla.edu To avoid a complex mixture of products, the reaction is often designed where one of the carbonyl compounds cannot form an enolate (i.e., it lacks α-hydrogens). ucla.edu
The aldol condensation can be catalyzed by either acid or base. wikipedia.org The formation of the conjugated enone in the dehydration step provides a thermodynamic driving force for the reaction. chemistrysteps.com
Table 3: Steps in a Base-Catalyzed Aldol Condensation
| Step | Description |
| 1 | A base removes an α-hydrogen to form an enolate ion. |
| 2 | The enolate ion acts as a nucleophile and attacks the carbonyl carbon of another aldehyde molecule. |
| 3 | A β-hydroxy aldehyde (aldol addition product) is formed. adichemistry.com |
| 4 | Dehydration of the aldol addition product leads to an α,β-unsaturated aldehyde. adichemistry.com |
Data compiled from multiple sources. chemistrysteps.comadichemistry.com
Transformations of the Azido (B1232118) Group
The azide functionality in 2-azidophenylacetaldehyde is a versatile group that participates in a range of transformations, most notably cycloaddition reactions.
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions with Alkynes)
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (in this case, the azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are modular, high-yielding, and generate minimal byproducts. nih.gov The reaction of an azide with an alkyne specifically produces a 1,2,3-triazole. wikipedia.orgwikipedia.org
The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov
A significant advancement in the Huisgen cycloaddition was the discovery of copper(I) catalysis, which dramatically accelerates the reaction rate and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is now one of the most widely used click reactions. nih.govresearchgate.net
The CuAAC reaction proceeds under mild conditions and is compatible with a wide range of functional groups. beilstein-journals.org The copper(I) catalyst can be generated in situ from copper(II) salts with a reducing agent, such as sodium ascorbate, or by using a stable copper(I) source. nih.govnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov Various ligands can be employed to stabilize the copper(I) oxidation state and further accelerate the reaction. nih.govbeilstein-journals.org
Table 4: Common Components in CuAAC Reactions
| Component | Role |
| Azide | 1,3-dipole |
| Terminal Alkyne | Dipolarophile |
| Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | Catalyst nih.govnih.gov |
| Ligand (e.g., TBTA) | Stabilizes Cu(I) and accelerates the reaction nih.govbeilstein-journals.org |
| Solvent (e.g., DMF, t-BuOH/H₂O) | Reaction medium |
Data compiled from multiple sources. nih.govnih.govnih.govbeilstein-journals.org
The CuAAC reaction has found extensive applications in various fields, including drug discovery, materials science, and bioconjugation, due to its reliability and efficiency in linking molecular fragments. nih.govresearchgate.net
Reduction of the Azido Group to Amines
A fundamental transformation of the azido group is its reduction to a primary amine. This reaction is a valuable tool in organic synthesis for the introduction of a nitrogen atom. thieme-connect.delibretexts.orgmasterorganicchemistry.com For Benzeneacetaldehyde, 2-azido-, this reduction would yield 2-aminophenylacetaldehyde.
A variety of reagents can be employed for the reduction of aryl azides, with chemoselectivity being a key consideration, especially in the presence of other functional groups like the aldehyde in Benzeneacetaldehyde, 2-azido-. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. thieme-connect.demasterorganicchemistry.com Other reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective. masterorganicchemistry.com The choice of reducing agent is crucial to avoid the undesired reduction of the aldehyde functionality. For instance, using milder conditions or specific catalysts can favor the selective reduction of the azide. organic-chemistry.org
Staudinger Ligation and Aza-Wittig Reactions
The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. nih.govsigmaaldrich.com This reaction can be harnessed in two synthetically useful ways: the Staudinger ligation and the aza-Wittig reaction.
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond. escholarship.orgsigmaaldrich.comkinxcdn.comthermofisher.com In this reaction, a specifically designed phosphine, typically with an ortho-ester group, reacts with the azide. sigmaaldrich.comnih.gov The initially formed aza-ylide undergoes an intramolecular cyclization and subsequent hydrolysis to yield an amide and the corresponding phosphine oxide. sigmaaldrich.com This traceless version of the Staudinger ligation is particularly useful for peptide and protein synthesis. nih.govorganic-chemistry.org
The aza-Wittig reaction , on the other hand, utilizes the reactivity of the aza-ylide intermediate with a carbonyl compound, such as the aldehyde group within the Benzeneacetaldehyde, 2-azido- molecule itself. wikipedia.orgbeilstein-journals.orgscispace.comyoutube.com The intramolecular aza-Wittig reaction of Benzeneacetaldehyde, 2-azido- after reaction with a phosphine would lead to the formation of a cyclic imine. scispace.com This reaction is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgscispace.com The reaction mechanism is analogous to the standard Wittig reaction. wikipedia.org
Table 3: Comparison of Staudinger Ligation and Aza-Wittig Reaction
| Reaction | Reactants | Product | Key Application |
| Staudinger Ligation | Azide + Engineered Phosphine | Amide | Peptide/Protein Synthesis nih.govorganic-chemistry.org |
| Aza-Wittig Reaction | Azide + Phosphine + Carbonyl | Imine | Heterocycle Synthesis wikipedia.orgscispace.com |
This table is generated based on information from the text and is for illustrative purposes.
Thermal and Photochemical Generation of Nitrenes and Subsequent Reactions
Upon thermal or photochemical activation, aryl azides can extrude dinitrogen gas (N₂) to generate highly reactive nitrene intermediates. numberanalytics.comnih.gov These nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, making them valuable for the synthesis of complex nitrogen-containing molecules.
Nitrenes can exist in either a singlet or triplet state, which influences their reactivity. numberanalytics.com Singlet nitrenes typically undergo concerted reactions with retention of stereochemistry, while triplet nitrenes react via a stepwise radical mechanism. wikipedia.org
One of the characteristic reactions of nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds to form new carbon-nitrogen (C-N) bonds. numberanalytics.comwikipedia.org This C-H insertion can be either intramolecular or intermolecular. In the case of the nitrene generated from Benzeneacetaldehyde, 2-azido-, an intramolecular C-H insertion could potentially lead to the formation of a five-membered heterocyclic ring. The regioselectivity of C-H insertion can be influenced by the electronic and steric properties of the C-H bond. Transition metal catalysts are often used to facilitate and control the selectivity of nitrene C-H insertion reactions. wikipedia.orgnih.gov
Nitrenes can also react with alkenes in a [2+1] cycloaddition reaction to form aziridines, which are three-membered nitrogen-containing heterocycles. clockss.orgnih.gov This reaction, known as aziridination, is a powerful tool for the synthesis of these strained but synthetically versatile building blocks. clockss.orgnih.gov The nitrene generated from Benzeneacetaldehyde, 2-azido- could react with an external alkene to produce an aziridine. The stereochemistry of the aziridination reaction is dependent on the spin state of the nitrene, with singlet nitrenes generally leading to stereospecific addition.
Curtius-Type Rearrangements
The Curtius rearrangement is a well-established method for the conversion of carboxylic acids to primary amines via the thermal or photochemical decomposition of an acyl azide intermediate, which rearranges to an isocyanate. wikipedia.orgorganic-chemistry.orgnih.govillinoisstate.edu The classical Curtius rearrangement involves an acyl azide, typically formed from a carboxylic acid derivative. wikipedia.orgorganic-chemistry.org Therefore, Benzeneacetaldehyde, 2-azido- is not a direct substrate for a classical Curtius rearrangement.
However, it is conceivable that under specific conditions, the aldehyde group could be oxidized in situ to a carboxylic acid. If this were to occur, the resulting 2-azidophenylacetic acid could then be converted to the corresponding acyl azide. This acyl azide would be a suitable candidate for a Curtius rearrangement, leading to the formation of an isocyanate, which could then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov
Alternatively, a Curtius-like rearrangement might be envisioned under specific photochemical or thermal conditions, although this is not a commonly reported pathway for azido-aldehydes. Mechanistic studies on the thermal Curtius rearrangement support a concerted process where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The reaction proceeds with complete retention of stereochemistry at the migrating group. wikipedia.org
It is important to distinguish the potential reactivity of Benzeneacetaldehyde, 2-azido- from the Schmidt reaction, which can occur between aldehydes and hydrazoic acid or alkyl azides under acidic conditions to produce amides or nitriles. nih.gov
Synergistic and Competing Reactions Between the Azido and Aldehyde Groups
The proximate azido and aldehyde functionalities in Benzeneacetaldehyde, 2-azido- create a platform for a range of synergistic and competing intramolecular reactions. The specific reaction pathway that predominates is highly dependent on the reaction conditions, particularly the presence of acids or catalysts.
Research on analogous ω-azidoalkyl aldehydes has demonstrated that intramolecular reactions can be promoted by either protic or Lewis acids. nih.gov These reactions typically proceed through the formation of an azidohydrin intermediate, which can then follow different mechanistic pathways. nih.gov The key competing pathways for such intermediates are:
Intramolecular Cyclization: The azide can act as an internal nucleophile, attacking the activated aldehyde. This can lead to the formation of various nitrogen-containing heterocyclic systems. The specific ring size and structure of the product would be influenced by the flexibility of the side chain and the stability of the resulting ring system.
Intramolecular Schmidt-type Reaction: Following the formation of the azidohydrin, a rearrangement can occur. Depending on which group migrates (the alkyl group or a hydride), different products can be formed. nih.gov
Alkyl Migration: Migration of the carbon-carbon bond can lead to the formation of a formamide (B127407). nih.gov
Hydride Migration: A 1,2-hydride shift, followed by tautomerization, can result in the formation of a lactam. nih.gov
Studies on azidoalkyl aldehydes with varying tether lengths between the azido and aldehyde groups have shown that the product distribution is highly dependent on this structural feature. nih.gov While direct studies on Benzeneacetaldehyde, 2-azido- are not extensively available, the principles observed in these related systems provide a strong framework for predicting its behavior. The rigid aromatic linker in Benzeneacetaldehyde, 2-azido- would likely favor specific cyclization pathways leading to the formation of fused heterocyclic systems.
The following table summarizes the potential products from the intramolecular reactions of a generic azido-aldehyde, based on the competing pathways observed in related systems.
| Reactant | Reaction Conditions | Intermediate | Migration/Attack | Product Type |
| ω-Azidoalkyl aldehyde | Protic or Lewis Acid | Azidohydrin | Alkyl Migration | Formamide |
| ω-Azidoalkyl aldehyde | Protic or Lewis Acid | Azidohydrin | Hydride Migration | Lactam |
| ω-Azidoalkyl aldehyde | - | - | Intramolecular Nucleophilic Attack | N-Heterocycle |
Kinetic and Thermodynamic Aspects of Key Transformations
The thermodynamics of the intramolecular reactions of Benzeneacetaldehyde, 2-azido- would be dictated by the relative stabilities of the reactant, intermediates, and products. The formation of stable, aromatic heterocyclic products through cyclization is often thermodynamically favored. For instance, the cyclization of related 2-(2-fluorophenylazo)azines is an endergonic process, but the subsequent aromatization of the cyclic product drives the reaction forward. beilstein-journals.org A similar thermodynamic driving force would be expected in the cyclization reactions of Benzeneacetaldehyde, 2-azido-.
The kinetics of these transformations would be influenced by several factors, including:
Activation Energy: The height of the energy barrier for each potential pathway (e.g., cyclization vs. rearrangement) will determine the reaction rate. The presence of a catalyst, such as a Lewis acid, would lower the activation energy for certain pathways, thereby accelerating the reaction. nih.gov
Temperature: Reaction rates are generally temperature-dependent. For reactions with different activation energies, a change in temperature can alter the product distribution.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics.
For barrierless reactions, where a distinct transition state is not present, conventional transition state theory may not be applicable, and other theoretical models, such as phase space theory, might be required to calculate rate constants. nih.gov
The table below presents a qualitative summary of the factors influencing the kinetics and thermodynamics of the potential transformations of Benzeneacetaldehyde, 2-azido-.
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
| Intramolecular Cyclization | Activation energy of nucleophilic attack, catalyst presence | Stability of the resulting heterocyclic ring system, aromaticity |
| Schmidt-type Rearrangement | Activation energy of migration (alkyl vs. hydride), catalyst presence | Relative stability of the formamide vs. lactam product |
Stereochemical Control and Diastereoselectivity in Reactions Involving Benzeneacetaldehyde, 2-azido-
The concept of stereochemical control is crucial in organic synthesis, particularly when new chiral centers are formed. In the context of reactions involving Benzeneacetaldehyde, 2-azido-, the potential for stereochemical control would arise if the aldehyde undergoes a reaction that generates a new stereocenter, for example, through nucleophilic addition.
If Benzeneacetaldehyde, 2-azido- were to react with a chiral nucleophile or in the presence of a chiral catalyst, diastereoselective outcomes could be expected. The inherent chirality of the reactant or the catalyst would influence the trajectory of the incoming nucleophile, leading to a preference for the formation of one diastereomer over the other.
In the case of intramolecular reactions, if a chiral center already exists in the molecule (which is not the case for the parent Benzeneacetaldehyde, 2-azido- but could be for its derivatives), this existing stereochemistry can direct the formation of new stereocenters. This is known as substrate-controlled diastereoselectivity.
While specific studies on the stereochemical control in reactions of Benzeneacetaldehyde, 2-azido- are not available, general principles of asymmetric synthesis would apply. For instance, in an intramolecular reaction, the transition state leading to the major diastereomer is the one that minimizes steric interactions and maximizes favorable orbital overlap.
The following table outlines hypothetical scenarios for stereochemical control in reactions of a substituted, chiral derivative of Benzeneacetaldehyde, 2-azido-.
| Reactant | Reaction Type | Source of Stereocontrol | Expected Outcome |
| Chiral derivative of Benzeneacetaldehyde, 2-azido- | Intramolecular Cyclization | Existing stereocenter in the side chain | Diastereoselective formation of a cyclic product |
| Benzeneacetaldehyde, 2-azido- | Nucleophilic addition with a chiral reagent | Chiral nucleophile | Formation of a pair of diastereomeric products in unequal amounts |
| Benzeneacetaldehyde, 2-azido- | Aldol reaction with a chiral catalyst | Chiral catalyst | Enantioselective formation of the aldol product |
Applications of Benzeneacetaldehyde, 2 Azido in Advanced Organic Synthesis
Construction of Heterocyclic Systems
The presence of both an azide (B81097) and an aldehyde group within the same molecule allows for a variety of intramolecular and intermolecular cyclization reactions, making Benzeneacetaldehyde, 2-azido- a valuable starting material for nitrogen-containing heterocycles. These heterocycles are core components of many pharmaceuticals and biologically active compounds. exlibrisgroup.comnih.gov
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. exlibrisgroup.comnih.gov While research often highlights the use of the closely related 2-azidobenzaldehyde (B97285), the principles of its reactivity are directly applicable to Benzeneacetaldehyde, 2-azido-. One prominent method is the [4+2] annulation, or cycloaddition, reaction. In this approach, the 2-azidoaryl aldehyde acts as a four-atom component that reacts with a two-atom partner, such as an alkyne or ketone, to construct the quinoline ring system. exlibrisgroup.comnih.gov
For instance, the reaction of a 2-azidoaryl aldehyde with α-sulfonyl-substituted alkyl acetates can produce quinoline derivatives in good to excellent yields. researchgate.net Another strategy involves the intramolecular cyclization of molecules derived from 2-azidoaryl precursors. The electrophilic cyclization of 1-azido-2-(2-propynyl)benzene, a related structure, proceeds efficiently in the presence of reagents like iodine, bromine, or gold catalysts to yield substituted quinolines. organic-chemistry.org This type of cyclization, initiated by the interaction of the electrophile with the alkyne, followed by nucleophilic attack from the azide nitrogen, demonstrates a powerful route to functionalized quinolines. organic-chemistry.org
Table 1: Selected Methods for Quinoline Synthesis from Azido-Aryl Precursors
| Precursor Type | Reaction Partner/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Azidobenzaldehyde | Ketones, Alkynes | Fused and Spiro-Quinolines | exlibrisgroup.comnih.gov |
| 1-Azido-2-(2-propynyl)benzene | I₂, Br₂, AuCl₃ | Substituted Quinolines | organic-chemistry.org |
| 2-Azidobenzaldehyde | α-Sulfonyl-substituted alkyl acetates | Functionalized Quinolines | researchgate.net |
The azide group in Benzeneacetaldehyde, 2-azido- is perfectly suited for the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. youtube.com This reaction, often catalyzed by copper(I) in what is known as the "click chemistry" reaction, is highly efficient and regioselective, typically yielding 1,4-disubstituted triazoles. beilstein-journals.orgnih.gov The stability of the resulting aromatic triazole ring makes this transformation a robust and widely used method in organic synthesis. youtube.com
Benzeneacetaldehyde, 2-azido- can be reacted with various terminal alkynes to produce 1,2,3-triazole derivatives where the 2-(acetaldehyde)phenyl group is attached at the N-1 position of the triazole ring. These reactions are valued for their high functional group tolerance and mild reaction conditions. pharmainfo.in Furthermore, intramolecular azide-alkyne cycloadditions are possible. For example, an intermediate azido (B1232118) alkyne, formed from a 2-azidobenzaldehyde derivative, can undergo a facile Huisgen dipolar cycloaddition to generate novel triazolo-1,4-benzodiazepine scaffolds. researchgate.net Such strategies provide access to complex, fused heterocyclic systems. researchgate.netnih.gov
A variety of catalysts and conditions can be employed for triazole synthesis, including copper and ruthenium catalysts, which can control the regioselectivity of the cycloaddition to yield either 1,4- or 1,5-disubstituted triazoles, respectively. beilstein-journals.org
Indoles: A key route to indoles from precursors like Benzeneacetaldehyde, 2-azido- is the Knoevenagel-Hemetsberger reaction sequence. rsc.orggatech.edu This process involves two main steps:
A Knoevenagel condensation between the aromatic aldehyde (Benzeneacetaldehyde, 2-azido-) and ethyl azidoacetate, typically catalyzed by a base like sodium ethoxide. This forms an ethyl α-azido-β-arylacrylate intermediate. rsc.org
A subsequent thermal or solvent-mediated thermolysis of this intermediate (the Hemetsberger process), which leads to the extrusion of nitrogen gas and cyclization to form the indole (B1671886) ring. rsc.orggatech.edu
This sequence allows for the synthesis of a variety of substituted indoles. rsc.org Research has shown that the initial condensation is highly stereospecific, yielding the Z-isomer, and the subsequent indolization can proceed without prior purification of the acrylate (B77674) intermediate. rsc.org
Pyrroles: The synthesis of pyrroles can be achieved through various methods, and the functional groups of Benzeneacetaldehyde, 2-azido- offer potential entry points into these pathways. For instance, the aldehyde functionality can be used in reactions like the Barton-Zard synthesis. While direct examples with Benzeneacetaldehyde, 2-azido- are not prominent, the principle of reacting an aldehyde with a nitroalkene derivative to form a pyrrole (B145914) scaffold is well-established. Pyrrole-based kinase inhibitors are significant in cancer therapy, highlighting the importance of developing synthetic routes to these structures. mdpi.com
Other Nitrogen Heterocycles: The versatility of 2-azidoaryl aldehydes extends to the synthesis of other N-heterocycles. For example, they can be used in one-pot, multicomponent reactions to generate complex structures. A Passerini-azide reaction of 2-azidobenzaldehydes with isocyanides and trimethylsilyl (B98337) azide, followed by a palladium-catalyzed cyclization, has been developed for the synthesis of 4H-3,1-benzoxazine derivatives. researchgate.net The ability to participate in such tandem reactions underscores the utility of this class of compounds in generating diverse heterocyclic frameworks. nih.govnih.gov
Role as a Building Block in Complex Chemical Architectures
Beyond the synthesis of individual heterocyclic rings, Benzeneacetaldehyde, 2-azido- is a valuable building block for constructing larger, more complex molecular structures. nih.gov Its two distinct functional groups allow for sequential or orthogonal chemical modifications, enabling its use in fragment coupling and scaffold diversification strategies.
Fragment-based drug discovery relies on the assembly of molecular fragments to create lead compounds. Benzeneacetaldehyde, 2-azido- is an ideal component for such strategies.
Click Chemistry: The azide group is a powerful handle for fragment coupling via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This reaction can be used to link the 2-azidophenylacetaldehyde core to another molecular fragment containing a terminal alkyne. The high efficiency and orthogonality of this reaction allow for the reliable connection of complex molecules under mild conditions. youtube.comfrontiersin.org
Aldehyde-Based Coupling: The acetaldehyde (B116499) moiety provides numerous opportunities for carbon-carbon and carbon-heteroatom bond formation. It can participate in reactions such as:
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
Aldol (B89426) condensations to build larger carbon skeletons.
Reductive amination to introduce new amine-containing fragments.
Grignard and organolithium additions to create secondary alcohols.
These classic reactions allow for the coupling of Benzeneacetaldehyde, 2-azido- to a wide variety of other chemical building blocks.
Scaffold diversification is a key strategy in medicinal chemistry for exploring chemical space and optimizing the properties of lead compounds. The dual functionality of Benzeneacetaldehyde, 2-azido- makes it an excellent starting point for generating libraries of related compounds. nih.gov
A typical workflow could involve an initial reaction at one functional group, followed by diversification at the second. For example, the azide can first be converted into a triazole ring through cycloaddition with a specific alkyne. The aldehyde group on the resulting triazole-containing scaffold is then available for a range of transformations (e.g., oxidation, reduction, condensation, olefination), each producing a new, unique molecule. This approach allows for the systematic modification of the parent structure to create a library of analogs for biological screening. researchgate.net
This strategy has been effectively used to create libraries of triazolo-1,4-benzodiazepines, where the starting 2-azidobenzaldehyde scaffold is functionalized at multiple positions to explore three-dimensional chemical space. researchgate.net The ability to generate such structural diversity from a single, versatile building block is a significant advantage in the search for new functional molecules.
Precursor to Reactive Intermediates and Functional Molecules
Benzeneacetaldehyde, 2-azido- is poised to be an excellent precursor for generating highly reactive intermediates, primarily nitrenes. The thermal or photochemical decomposition of the azide functionality results in the extrusion of nitrogen gas (N₂) and the formation of a transient, electron-deficient nitrene species. This 2-formylmethylphenylnitrene intermediate is a key player in a variety of subsequent transformations.
One of the primary reactions of such nitrenes is intramolecular cyclization. The close proximity of the reactive nitrene to the aldehyde group and the adjacent benzene (B151609) ring allows for the formation of various heterocyclic systems. For instance, intramolecular C-H insertion into the benzylic C-H bond could lead to the formation of indolenine derivatives. Alternatively, interaction with the aldehyde carbonyl could initiate pathways toward other heterocyclic cores.
Furthermore, the nitrene intermediate can participate in intermolecular reactions. In the presence of suitable trapping agents, it can undergo cycloaddition reactions or C-H insertion reactions with other molecules, leading to the synthesis of a diverse array of functionalized products.
The aldehyde functionality in Benzeneacetaldehyde, 2-azido- also offers a handle for a range of chemical modifications. It can undergo standard aldehyde reactions such as condensation, oxidation, reduction, and addition of nucleophiles. These transformations can be performed before or after reactions involving the azide group, providing a strategic advantage in multistep syntheses. For example, condensation of the aldehyde with active methylene (B1212753) compounds can generate α,β-unsaturated systems, which can then undergo further intramolecular reactions involving the azide group.
Methodologies for Installing Benzeneacetaldehyde, 2-Azido- Derived Moieties into Larger Frameworks
The bifunctional nature of Benzeneacetaldehyde, 2-azido- allows for its incorporation into larger and more complex molecular architectures through various synthetic methodologies. These methods can be broadly categorized based on which functional group participates in the key bond-forming step.
Tandem and Cascade Reactions:
A powerful approach for utilizing Benzeneacetaldehyde, 2-azido- is through tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. A hypothetical tandem reaction could involve an initial intermolecular reaction at the aldehyde, followed by an intramolecular cyclization involving the azide group. For example, a Knoevenagel condensation of Benzeneacetaldehyde, 2-azido- with a malonate derivative, followed by in situ thermal decomposition of the azide, could trigger a cyclization to form complex quinoline or other heterocyclic scaffolds.
Click Chemistry:
The azide group is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and highly regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This methodology provides a robust and reliable way to link the Benzeneacetaldehyde, 2-azido- moiety to other molecular fragments containing an alkyne. The resulting triazole-linked conjugate would still possess the reactive aldehyde group for further functionalization.
| Reaction Type | Reactant | Key Intermediate/Product | Potential Application |
| Nitrene Formation | Heat or UV light | 2-Formylmethylphenylnitrene | Synthesis of heterocycles |
| Intramolecular Cyclization | Nitrene intermediate | Indole and quinoline derivatives | Core structures in pharmaceuticals |
| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated azido-aldehyde | Intermediate for tandem cyclizations |
| CuAAC "Click" Reaction | Terminal Alkynes | 1,2,3-Triazole conjugate | Bio-conjugation, materials science |
Synthesis of Fused Heterocycles:
A primary application of ortho-disubstituted aromatic compounds like Benzeneacetaldehyde, 2-azido- is the synthesis of fused heterocyclic systems. For instance, a Wittig reaction at the aldehyde group to introduce a two-carbon unit, followed by an intramolecular aza-Wittig reaction of the azide with the newly formed phosphonium (B103445) ylide, could be a viable route to quinoline derivatives. Similarly, reductive cyclization of the azide and aldehyde functionalities in a single step could provide access to indole derivatives.
The table below outlines hypothetical reaction outcomes based on the known chemistry of analogous compounds.
| Starting Material | Reagents and Conditions | Major Product Type |
| Benzeneacetaldehyde, 2-azido- | 1. Malononitrile, base2. Heat | Substituted Quinoline |
| Benzeneacetaldehyde, 2-azido- | PPh₃, then heat | Indole Derivative |
| Benzeneacetaldehyde, 2-azido- | Terminal Alkyne, Cu(I) catalyst | Triazole-functionalized Benzaldehyde (B42025) |
| Benzeneacetaldehyde, 2-azido- | NaBH₄, then PPh₃, DEAD | Fused Heterocycle |
It is important to reiterate that while these applications are chemically plausible and supported by research on similar molecules, specific experimental validation for Benzeneacetaldehyde, 2-azido- is not extensively reported. Future research in this area would be valuable to fully elucidate the synthetic utility of this promising compound.
Computational and Theoretical Investigations of Benzeneacetaldehyde, 2 Azido
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure of Benzeneacetaldehyde, 2-azido- would typically involve the use of quantum mechanical methods such as Density Functional Theory (DFT). youtube.comnih.gov Such studies would elucidate the distribution of electron density, the nature of chemical bonds, and the molecular orbital energy levels. Key aspects to investigate would include the influence of the ortho-azido and acetaldehyde (B116499) substituents on the aromatic ring's electronic properties, including bond lengths, bond angles, and atomic charges.
Natural Bond Orbital (NBO) analysis could provide further insights into hyperconjugative interactions and the nature of the bonding between the azido (B1232118) group, the phenyl ring, and the acetaldehyde moiety. However, specific DFT calculations and NBO analyses for Benzeneacetaldehyde, 2-azido- have not been reported in the searched literature.
Quantum Chemical Studies of Reaction Mechanisms
The reactivity of Benzeneacetaldehyde, 2-azido- is expected to be rich, with potential for intramolecular reactions involving the azido and acetaldehyde groups. Quantum chemical studies are essential for mapping out the potential energy surfaces of these reactions.
Energy Profiles and Transition State Characterization
Computational studies would be crucial in determining the energy profiles for various potential reaction pathways, such as the thermal or photochemical decomposition of the azide (B81097), which could lead to the formation of a nitrene intermediate and subsequent intramolecular cyclization. rsc.orgnih.gov The characterization of transition state structures and the calculation of activation energy barriers would provide quantitative insights into the feasibility and kinetics of these reactions. researchgate.net Unfortunately, no such detailed mechanistic studies have been published for Benzeneacetaldehyde, 2-azido-.
Reactivity Descriptors and Fukui Functions
Conceptual DFT provides powerful tools for understanding chemical reactivity. Reactivity descriptors such as the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting its behavior in chemical reactions. acs.orgrsc.org Analysis of Fukui functions would reveal the susceptibility of different atoms to nucleophilic or electrophilic attack, offering a theoretical basis for its reactivity. While the methodology is well-established, its specific application to Benzeneacetaldehyde, 2-azido- is absent from the literature.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the acetaldehyde side chain suggests that Benzeneacetaldehyde, 2-azido- can exist in multiple conformations.
Conformational analysis, employing methods like molecular mechanics or DFT, would be necessary to identify the stable conformers and to determine their relative energies. rsc.org Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational landscape, showing how the molecule behaves over time at different temperatures and in different solvent environments. nih.govnih.gov Such studies would be critical for understanding how the molecule's shape influences its reactivity and spectroscopic properties. Regrettably, no specific conformational analyses or MD simulations for this compound have been documented.
Prediction and Interpretation of Spectroscopic Signatures for Mechanistic Insight
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm structures and elucidate reaction mechanisms.
Advanced NMR Chemical Shift Predictions
Advanced computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. stenutz.euresearchgate.net For Benzeneacetaldehyde, 2-azido-, predicting the ¹H and ¹³C NMR spectra would be essential for its characterization. libretexts.orgwisc.edu Discrepancies between predicted and experimental spectra can provide subtle clues about the molecule's structure and electronic environment. While general methods for predicting NMR spectra of substituted benzenes exist, specific high-level predictions for Benzeneacetaldehyde, 2-azido- are not available.
Vibrational Analysis and IR Mode Assignments
Vibrational analysis through computational methods, such as Density Functional Theory (DFT), allows for the prediction and assignment of infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the interpretation of experimental IR data. These calculations can help identify characteristic vibrational modes of the molecule.
For a molecule like Benzeneacetaldehyde, 2-azido-, key vibrational modes would include the stretching of the azide group (N₃), the carbonyl group (C=O) of the aldehyde, and various vibrations associated with the benzene (B151609) ring. The calculated frequencies and their corresponding atomic motions provide a detailed picture of the molecule's dynamics. The knowledge of such vibrational properties is crucial for the identification and characterization of the compound and its derivatives.
Table 1: Predicted Vibrational Frequencies and Assignments for Benzeneacetaldehyde, 2-azido- (Theoretical)
| Frequency (cm⁻¹) | Assignment |
| ~2100-2150 | Asymmetric stretch of the azido group (N₃) |
| ~1720-1740 | Carbonyl (C=O) stretch of the aldehyde |
| ~1600, ~1495, ~1450 | C=C stretching vibrations of the benzene ring |
| ~1250-1300 | Symmetric stretch of the azido group (N₃) |
| ~2820, ~2720 | C-H stretch of the aldehyde group |
Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups. Precise values would require specific computational results for this molecule.
Electronic Transitions and UV-Vis Spectroscopy
Computational methods are also employed to predict the electronic absorption spectra (UV-Vis) of molecules. libretexts.org By calculating the energies of electronic transitions between molecular orbitals, one can estimate the wavelengths at which the molecule will absorb light. libretexts.orgmasterorganicchemistry.com For Benzeneacetaldehyde, 2-azido-, the UV-Vis spectrum is expected to be influenced by the electronic transitions within the benzene ring, the carbonyl group, and the azido group.
The primary electronic transitions of interest include π → π* transitions, typically associated with the conjugated system of the benzene ring, and n → π* transitions, which involve the non-bonding electrons of the oxygen atom in the carbonyl group and the nitrogen atoms in the azido group. libretexts.orgmasterorganicchemistry.com The presence of the azido and aldehyde substituents on the benzene ring can shift the absorption maxima compared to unsubstituted benzene. shimadzu.com
Table 2: Predicted Electronic Transitions for Benzeneacetaldehyde, 2-azido- (Theoretical)
| Transition | Wavelength (nm) | Molar Absorptivity (ε) |
| π → π | ~245-260 | High |
| n → π (C=O) | ~270-300 | Low |
| n → π* (N₃) | ~280-290 | Low |
Note: The data in this table is illustrative. Actual values depend on the specific computational method and solvent environment.
Solvent Effects and Catalysis in Computational Models
Computational models can simulate the influence of solvents on the properties of Benzeneacetaldehyde, 2-azido-. Solvents can affect both the vibrational frequencies and the electronic transitions of a molecule. researchgate.net For example, polar solvents might stabilize the ground or excited states differently, leading to shifts in the UV-Vis absorption maxima (solvatochromism). libretexts.org
Furthermore, computational models can be used to investigate potential catalytic transformations of Benzeneacetaldehyde, 2-azido-. For instance, the azide group can undergo various reactions, such as reduction or cycloaddition, which can be catalyzed by transition metals or other catalysts. Theoretical models can help elucidate the reaction mechanisms, identify transition states, and predict reaction barriers, providing valuable insights for designing new synthetic routes. nih.gov The study of such catalytic processes is essential for understanding the reactivity of this compound and for the synthesis of new derivatives with potential pharmacological properties. researchgate.net
Advanced Analytical and Characterization Methodologies for Benzeneacetaldehyde, 2 Azido Research
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of Benzeneacetaldehyde, 2-azido-. It provides highly accurate mass measurements, which are critical for the unambiguous confirmation of the elemental composition of the target molecule and its derivatives. The exact mass of a compound is a fundamental physical property derived from the sum of the exact masses of its constituent isotopes.
For Benzeneacetaldehyde, 2-azido-, with the molecular formula C₈H₇N₃O, the theoretical exact mass can be calculated with high precision. This value serves as a benchmark for experimental determination via HRMS. PubChem lists the monoisotopic mass of Benzeneacetaldehyde, 2-azido- as 161.058911855 Da. nih.gov The ability of HRMS to measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) allows researchers to confidently distinguish between compounds with the same nominal mass but different elemental formulas.
In practice, techniques such as Electrospray Ionization (ESI) are commonly paired with HRMS to analyze reaction products. rsc.org For example, when monitoring a reaction involving Benzeneacetaldehyde, 2-azido-, small aliquots can be taken from the reaction mixture at various time points, ionized, and analyzed. The resulting mass spectra would show a peak corresponding to the exact mass of the starting material decreasing in intensity, while peaks corresponding to the exact masses of intermediates and the final product increase. This allows for precise reaction tracking and confirmation that the desired transformation has occurred.
Table 1: HRMS Data for Benzeneacetaldehyde, 2-azido-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O | nih.gov |
| Exact Mass | 161.058911855 Da | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Benzeneacetaldehyde, 2-azido- and its reaction products. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
While specific NMR data for Benzeneacetaldehyde, 2-azido- is not widely published, typical chemical shifts can be predicted based on related structures like phenylacetaldehyde (B1677652) and other aromatic azides. nih.govresearchgate.net The aldehyde proton (-CHO) would appear significantly downfield in the ¹H NMR spectrum (typically δ 9-10 ppm), while the methylene (B1212753) protons (-CH₂-) would likely resonate around δ 3.6-3.7 ppm. rsc.org The aromatic protons would show complex splitting patterns in the aromatic region (δ 7-8 ppm). In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be highly deshielded (around δ 190-200 ppm). nih.gov
For more complex structures derived from Benzeneacetaldehyde, 2-azido-, advanced 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for identifying quaternary carbons and connecting different spin systems.
Furthermore, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous solid forms of drug substances and intermediates. europeanpharmaceuticalreview.com It can be used to identify different polymorphs, monitor form conversions during reactions, and quantify the amounts of crystalline versus amorphous content in a sample. europeanpharmaceuticalreview.com For reactions involving Benzeneacetaldehyde, 2-azido- that are performed in the solid state or result in solid products, ssNMR can provide unique structural and dynamic information that is inaccessible by solution-state NMR. europeanpharmaceuticalreview.com Real-time reaction monitoring using benchtop NMR has also been demonstrated for azide-alkyne cycloaddition reactions, a common application for azido (B1232118) compounds. acs.org
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining single crystals of Benzeneacetaldehyde, 2-azido- itself may be challenging due to its reactive aldehyde group, its derivatives can often be crystallized. By converting the aldehyde to a more stable functional group (e.g., an alcohol, imine, or a cyclized product), it is often possible to grow high-quality single crystals suitable for X-ray diffraction analysis.
The resulting crystal structure provides precise information on:
Bond lengths, bond angles, and torsion angles: Confirming the molecular connectivity and conformation.
Stereochemistry: Unambiguously determining the relative and absolute configuration of chiral centers in derivatives.
Intermolecular interactions: Revealing how molecules pack in the solid state through forces like hydrogen bonding, π-π stacking, and van der Waals interactions. This is particularly relevant for understanding the properties of materials derived from this compound.
The azido group (N₃⁻) is known for its versatility in coordination chemistry, acting as a bridging ligand between metal centers. nih.gov X-ray crystallography has been used to characterize the structures of various metal complexes containing azido ligands, revealing different coordination modes (e.g., end-on vs. end-to-end). nih.gov Should Benzeneacetaldehyde, 2-azido- or its derivatives be used to form coordination polymers or metal-organic frameworks (MOFs), X-ray crystallography would be essential for structural characterization.
Chiroptical Spectroscopy for Chirality Assignment and Enantiomeric Excess Determination
Benzeneacetaldehyde, 2-azido- is an achiral molecule. However, it can be a precursor to a variety of chiral derivatives through asymmetric synthesis. For instance, asymmetric reduction of the aldehyde or an asymmetric aldol (B89426) addition would yield chiral products. In such cases, chiroptical spectroscopy becomes a vital analytical tool.
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. These methods are highly sensitive to the stereochemistry of a molecule.
Key applications include:
Chirality Assignment: The sign and shape of a CD spectrum (e.g., a positive or negative Cotton effect) can often be correlated with the absolute configuration (R or S) of a stereocenter, sometimes with the aid of computational modeling.
Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined rapidly. nih.gov This is particularly useful in high-throughput screening of asymmetric reactions. nih.govnih.gov
While chromatographic methods like chiral HPLC or GC are the gold standard for accurate ee determination, chiroptical spectroscopy offers a much faster, non-separative alternative for rapid screening and analysis. nih.gov Studies on other chiral molecules have successfully used chiroptical spectroscopy in conjunction with mass spectrometry to analyze complex metabolic systems. nih.gov
In-situ and Operando Spectroscopic Techniques for Real-time Mechanistic Probing
Understanding the reaction mechanism of Benzeneacetaldehyde, 2-azido- requires monitoring the transformation of reactants to products in real-time. In-situ (in the reaction vessel) and operando (under actual operating conditions) spectroscopic techniques are designed for this purpose, providing kinetic and mechanistic data without the need for quenching and sampling.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique is ideal for monitoring functional group transformations in solution. The azide (B81097) group has a strong, sharp, and highly characteristic absorption band in the infrared spectrum, typically around 2100-2150 cm⁻¹. researchgate.net The aldehyde C=O stretch also has a distinct absorption. By monitoring the decrease in the intensity of the azide and aldehyde peaks and the appearance of new peaks corresponding to the product, one can follow the reaction kinetics in real-time. The IR spectra of azido ligands can also distinguish between terminal and bridging modes in metal complexes. nih.gov
UV-Vis Kinetic Studies: Many reactions involving aromatic compounds can be monitored using UV-Vis spectroscopy. sapub.org Changes in the conjugation or electronic structure of the molecule during a reaction lead to changes in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to a reactant or product over time, reaction rates and rate constants can be determined using the Beer-Lambert law. sapub.orgthermofisher.com This method is particularly useful for studying the kinetics of enzyme-catalyzed reactions or other processes where chromophores are altered. thermofisher.com For example, the oxidation of the aldehyde group or reactions involving the aromatic ring of Benzeneacetaldehyde, 2-azido- could be tracked to obtain kinetic data under various conditions (e.g., different temperatures or catalyst concentrations). sapub.org
Table 2: Spectroscopic Techniques for Real-Time Analysis
| Technique | Monitored Property | Application for Benzeneacetaldehyde, 2-azido- |
|---|---|---|
| ATR-IR | Vibrational modes of functional groups | Tracking the disappearance of the characteristic azide (N₃) and aldehyde (C=O) stretches and the appearance of product peaks. |
| UV-Vis | Electronic transitions (chromophores) | Following reaction kinetics by monitoring changes in absorbance related to the aromatic system or newly formed conjugated systems. sapub.org |
| NMR | Nuclear spin environments | Real-time monitoring of reactant consumption and product formation, providing structural information on intermediates. acs.org |
Future Research Directions and Unexplored Avenues for Benzeneacetaldehyde, 2 Azido Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The presence of two distinct reactive sites in Benzeneacetaldehyde, 2-azido- offers a compelling challenge and opportunity for the development of highly selective catalytic systems. Future research should focus on catalysts that can chemoselectively target either the aldehyde or the azide (B81097) group, or that can orchestrate tandem reactions involving both.
One promising avenue is the use of transition metal catalysis for the selective functionalization of the C-H bond ortho to the azide group. While the azide itself is a directing group, its reactivity under certain catalytic conditions could be a challenge. Research into rhodium(III)-catalyzed C-H activation, similar to what has been demonstrated for 2-triazenylbenzaldehydes, could be adapted for olefination or other coupling reactions. The key challenge will be to achieve selectivity over potential reactions at the benzylic position or with the aldehyde.
Furthermore, the development of catalysts for the selective hydrogenation of the aldehyde in the presence of the azide, or vice-versa, would be highly valuable. This could involve exploring bimetallic nanoparticles or supported metal catalysts where the support plays a crucial role in modulating the catalyst's selectivity. For instance, iridium-based catalysts have shown selectivity for the hydrogenation of α,β-unsaturated aldehydes to the corresponding unsaturated alcohols, a principle that could be extended to the selective reduction of the aldehyde in Benzeneacetaldehyde, 2-azido-.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of azides, particularly in larger quantities, can pose safety concerns due to their potential instability. Flow chemistry offers a powerful solution by enabling the generation and immediate use of reactive intermediates in a controlled and safe manner. Future research should aim to integrate the synthesis and subsequent transformations of Benzeneacetaldehyde, 2-azido- into continuous flow systems.
A multistep flow process could be envisioned where an aryl bromide precursor is first converted to the corresponding azide using a packed-bed reactor containing an azide source. This stream could then be directly subjected to further reactions, such as the aforementioned catalytic transformations or cycloaddition reactions. The integration of in-line monitoring techniques, such as IR or NMR spectroscopy, would allow for real-time optimization and control of the reaction conditions.
Automated synthesis platforms can further accelerate the exploration of the chemical space around Benzeneacetaldehyde, 2-azido-. By systematically varying reaction parameters, catalysts, and coupling partners, these platforms can rapidly identify optimal conditions for desired transformations and facilitate the discovery of novel reactions.
Photoredox and Electrochemistry Applications
Photoredox and electrochemical methods offer mild and often highly selective ways to initiate chemical transformations. The application of these techniques to Benzeneacetaldehyde, 2-azido- is a rich and largely unexplored field.
Photoredox Catalysis: Aryl azides can be reduced via photoredox catalysis to generate highly reactive anilino radicals, which can participate in a variety of coupling reactions. A future research direction would be to explore the photoredox-mediated coupling of Benzeneacetaldehyde, 2-azido- with various partners. For example, a dual catalytic system employing a photoredox catalyst and a nickel catalyst could facilitate cross-coupling reactions with aryl halides. chemicalregister.com A key question to investigate would be the compatibility of the aldehyde group under these conditions and whether it could participate in subsequent transformations. Benzaldehydes themselves can act as photoinitiators, suggesting the possibility of intramolecular reactions or reactions where the molecule acts as its own photocatalyst under certain conditions. guidechem.comguidechem.com
Electrochemistry: Electrochemical methods provide another avenue for the selective transformation of Benzeneacetaldehyde, 2-azido-. The anodic oxidation of benzaldehydes on certain electrodes can lead to the formation of benzoic acids or other oxidized products. elsevierpure.com Conversely, cathodic reduction can yield benzyl (B1604629) alcohols. The electrochemical C-H azidation of anilines has also been demonstrated, suggesting that electrochemical methods could be employed for the synthesis of related azido (B1232118) compounds. nih.gov Future work could explore the selective electrochemical reduction or oxidation of the aldehyde in the presence of the azide, or the electrochemical activation of the azide for coupling reactions.
Computational Design and Prediction of Novel Reactivity
Computational chemistry can play a pivotal role in guiding the exploration of Benzeneacetaldehyde, 2-azido- chemistry. Density Functional Theory (DFT) and other computational methods can be used to:
Predict Reactivity: Calculate the activation barriers for various potential reactions at both the aldehyde and azide sites to predict the most favorable reaction pathways under different conditions.
Design Catalysts: Model the interaction of potential catalysts with the substrate to design catalysts with enhanced selectivity and activity.
Elucidate Mechanisms: Investigate the mechanisms of novel reactions to gain a deeper understanding of the underlying electronic and steric effects.
For instance, computational studies could be employed to design photoswitches based on the azobenzene (B91143) scaffold that could be synthesized from Benzeneacetaldehyde, 2-azido-. By modeling the photophysical properties of different derivatives, it would be possible to predict which modifications would lead to desired absorption and isomerization characteristics.
Exploration of Unconventional Reactivity Modes for Undiscovered Synthetic Utilities
The juxtaposition of the azide and aldehyde functionalities in Benzeneacetaldehyde, 2-azido- may give rise to unconventional reactivity that could be exploited for novel synthetic applications.
One area of exploration could be intramolecular reactions between the azide and aldehyde groups. For example, under thermal or photochemical conditions, the azide could release dinitrogen to form a highly reactive nitrene. This nitrene could then potentially react with the aldehyde group or the adjacent benzylic position to form novel heterocyclic scaffolds.
Another avenue would be to explore tandem reactions where both functional groups participate sequentially in a one-pot transformation. For instance, the aldehyde could first undergo a condensation reaction to form an α,β-unsaturated system, which could then participate in an intramolecular cycloaddition with the azide. The use of transient directing groups to facilitate ortho C-H functionalization of the benzaldehyde (B42025) moiety is another strategy that could lead to diverse and complex molecular architectures.
Advanced Materials Science Applications (Focus on chemical principles, not specific product properties)
The unique chemical structure of Benzeneacetaldehyde, 2-azido- makes it an attractive building block for the synthesis of advanced materials. The chemical principles underlying these potential applications are rooted in the reactivity of its functional groups.
The azide group is a well-established precursor for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to attach Benzeneacetaldehyde, 2-azido- to polymers or surfaces to create functional materials. The aldehyde group could then be used for further modifications, such as forming Schiff bases or undergoing condensation reactions, allowing for the creation of complex, multifunctional materials.
The potential for this molecule to form extended conjugated systems through reactions of the aldehyde group, coupled with the ability of the azide to form stable triazole linkages, opens up possibilities for the design of novel organic semiconductors or photoluminescent materials. The exploration of polymerization reactions involving both the aldehyde and azide functionalities could lead to the development of new classes of polymers with unique electronic and optical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-azido-Benzeneacetaldehyde, and how can reaction conditions be optimized?
- Methodology : The synthesis likely involves introducing an azide group (-N₃) to the benzeneacetaldehyde backbone. A plausible route is nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-Benzeneacetaldehyde) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Protecting the aldehyde group with a ketal or acetal protecting group during substitution can prevent side reactions . Post-reaction, deprotection under acidic conditions (e.g., HCl/THF) regenerates the aldehyde. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC or in situ FTIR for azide peak detection (~2100 cm⁻¹).
Q. How can 2-azido-Benzeneacetaldehyde be characterized using spectroscopic and spectrometric techniques?
- Methodology :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically generates fragments via α-cleavage at the aldehyde group (e.g., loss of CHO•, m/z 105 for the phenyl fragment) and azide-related peaks (e.g., N₃•, m/z 42). Compare with fragmentation patterns of non-azido analogs like acetophenone (e.g., m/z 120 for M⁺) .
- NMR : ¹H NMR should show a singlet for the azide-bearing CH₂ group (~δ 4.0–4.5 ppm) and a downfield-shifted aldehyde proton (~δ 9.8–10.2 ppm). ¹³C NMR confirms the azide-substituted carbon (~δ 50–60 ppm) and aldehyde carbon (~δ 190–200 ppm).
- IR : Key peaks include the azide stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1720 cm⁻¹) .
Q. What are the stability considerations for 2-azido-Benzeneacetaldehyde under laboratory storage conditions?
- Methodology : Due to the azide group’s thermal and photolytic sensitivity, store the compound at 0–6°C in amber vials under inert gas (e.g., argon). Monitor decomposition via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid exposure to heavy metals or strong acids to prevent explosive decomposition .
Advanced Research Questions
Q. How can discrepancies in the reaction kinetics of 2-azido-Benzeneacetaldehyde with hydroxyl radicals (•OH) be resolved?
- Methodology : Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to measure rate constants (k) for •OH reactions. Address uncertainties in structure-activity relationship (SAR) models by calibrating with experimental data. For example, SAR predictions for analogous compounds (e.g., ethylbenzene) show a 3–4× underestimation of k compared to observed values; apply correction factors to refine predictions for 2-azido-Benzeneacetaldehyde .
Q. How to design experiments investigating 2-azido-Benzeneacetaldehyde’s role in nematode chemotaxis?
- Methodology :
- Bioassay Setup : Use a Y-tube olfactometer to test chemotaxis of Meloidogyne incognita toward 2-azido-Benzeneacetaldehyde. Prepare gradient concentrations (1–100 μM) in agar plates and quantify nematode migration via microscopy.
- Control Experiments : Compare responses to non-azido analogs (e.g., Benzeneacetaldehyde) to isolate the azide group’s effect. Validate VOC emission using GC-MS (e.g., DB-5 column, EI mode) .
Q. How can contradictory detection limits of Benzeneacetaldehyde derivatives in plant volatiles studies be addressed?
- Methodology : Optimize headspace solid-phase microextraction (HS-SPME) parameters (e.g., fiber coating, extraction time) for enhanced sensitivity. Use selective ion monitoring (SIM) in GC-MS to reduce noise. For example, reported undetectable levels in broomrape buds, which may stem from matrix interference; employ matrix-matched calibration standards to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
